molecular formula C15H20N2O B2581585 N-(2-(1H-indol-1-yl)ethyl)pivalamide CAS No. 689264-01-5

N-(2-(1H-indol-1-yl)ethyl)pivalamide

Cat. No. B2581585
CAS RN: 689264-01-5
M. Wt: 244.338
InChI Key: GKCOISMINNNSAT-UHFFFAOYSA-N
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Description

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be synthesized using a variety of methods. For example, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Chemical Synthesis and Reactivity

One study explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, which, under specific conditions, allows for high yields of products involving ring substitution. This unexpected finding highlights the compound's potential in creating ortho-substituted products, offering insights into new synthetic pathways for related indole derivatives (Smith, El‐Hiti, & Alshammari, 2012).

Pharmacological Applications

Another significant application is in pharmacology , where derivatives of N-(2-(1H-indol-1-yl)ethyl)pivalamide, such as N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, have been identified as inhibitors of thymidylate synthase . This enzyme is a target for antitumor agents, suggesting that derivatives of N-(2-(1H-indol-1-yl)ethyl)pivalamide could be promising candidates for cancer therapy (Taylor et al., 1992).

Material Science and Molecular Docking

Research on carboxamide derivatives with potential anticancer activity highlighted the electronic structure and reactivity of such compounds. Studies including conformational analysis, docking, and molecular dynamics simulations revealed insights into the bioactivity of these molecules, suggesting applications in drug design and material science (Al-Otaibi et al., 2022).

Biophysical and Biochemical Studies

In biophysical and biochemical contexts, studies on pivaloyl‐L‐prolyl‐α‐aminoisobutyryl‐N‐methylamide demonstrated the importance of intramolecular hydrogen bonding and the existence of β-turns. This provides valuable information on the structural behavior of pivalamide derivatives in biological systems (Prasad, Balaram, & Balaram, 1982).

Enzyme Inhibition for Therapeutic Applications

The synthesis of novel indole-based hybrid scaffolds with N-(substituted-phenyl)butanamides has shown potent urease inhibitory activity . This suggests applications in treating diseases where urease activity contributes to pathology, offering a new avenue for therapeutic agent development (Nazir et al., 2018).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. Some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

properties

IUPAC Name

N-(2-indol-1-ylethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCOISMINNNSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-1-yl)ethyl)pivalamide

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